D-Alanine tert.butyl ester hydrochloride

Nickel Catalysis Cross-Coupling Chiral Amine Synthesis

Sourcing non-fungible chiral building blocks often introduces risks of racemization and supply inconsistency. D-Alanine tert-butyl ester hydrochloride (H-D-Ala-OtBu·HCl) is the specified solution. - Enantioretentive C-N Coupling: The sterically bulky tert-butyl ester suppresses base-mediated racemization at the α-center during nickel-catalyzed reactions, achieving 60-95% yield with intact stereochemistry. - High-Fidelity SPPS: Provides orthogonal protection compatible with Fmoc/tBu strategies; the hydrochloride salt enables direct coupling while the ester remains stable to piperidine and is labile to TFA. - Defined Analytical Behavior: Exhibits distinct stereoselective retention on α-chymotrypsin chiral stationary phases (α=1.1-3.0), enabling reliable enantiopurity method development.

Molecular Formula
Molecular Weight 181.7
Cat. No. B1579122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Alanine tert.butyl ester hydrochloride
Molecular Weight181.7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Alanine tert-Butyl Ester Hydrochloride: Technical Specifications and Procurement Baseline


D-Alanine tert-butyl ester hydrochloride (CAS 59531-86-1), synonymously known as H-D-Ala-OtBu·HCl, is a D-enantiomer chiral amino acid derivative. The molecule possesses a molecular formula of C₇H₁₆ClNO₂ and a molecular weight of 181.66 g/mol, exhibiting an optical rotation of [α]²⁰/D = -1.4° (c=2%, EtOH) . Its physical form is characterized as a white to almost white powder to crystal with a melting point range of 170-175°C, demonstrating solubility in water as well as common organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Procurement Risk: Why D-Alanine tert-Butyl Ester Hydrochloride Cannot Be Casually Substituted


The procurement of amino acid ester hydrochlorides cannot rely on functional interchangeability due to critical differences in enantiomeric identity and protecting group strategy. Simple substitution with the L-enantiomer (L-alanine tert-butyl ester hydrochloride) introduces the opposite stereochemical configuration, leading to divergent biological activity or synthetic outcomes in chirality-sensitive applications . Furthermore, substituting the tert-butyl ester with alternative protecting groups—such as methyl, ethyl, or benzyl esters—fundamentally alters the compound's stability profile under basic conditions, its susceptibility to racemization during cross-coupling reactions, and its chromatographic retention behavior during purification [1]. The quantitative evidence below demonstrates that the D-alanine tert-butyl ester hydrochloride configuration represents a non-fungible specification point for applications requiring stereochemical integrity and predictable reactivity.

D-Alanine tert-Butyl Ester Hydrochloride: Quantitative Differentiation Evidence for Procurement Decisions


Enantiomeric Integrity Retention During Ni-Catalyzed N-Arylation: Steric Protection by tert-Butyl Ester

During nickel-catalyzed N-arylation reactions with (hetero)aryl electrophiles, the tert-butyl ester protecting group on D-alanine provides critical steric bulk that limits base-mediated racemization of the α-stereocenter. Control experiments revealed that smaller ester groups (e.g., methyl or ethyl esters) are significantly more susceptible to racemization under the weakly basic reaction conditions required for cross-coupling, whereas the increased steric demand of the tert-butyl ester group suppresses this undesired epimerization pathway [1]. The Ni-catalyzed N-arylation protocol employing tert-butyl esters achieved high yields (typically 60-95% across various aryl coupling partners) with excellent enantioretention of the D-configuration [1].

Nickel Catalysis Cross-Coupling Chiral Amine Synthesis Racemization Suppression

Superior Diastereocontrol in Ir-Catalyzed Asymmetric N-Allylation: d.r. ≥99:1 Achieved

In iridium-catalyzed asymmetric N-allylation reactions employing branched racemic allyl carbonates, amino acid tert-butyl esters—including those derived from alanine, phenylalanine, and proline—achieved outstanding levels of diastereocontrol. Under optimized conditions with a novel BINOL-derived chiral phosphoramidite ligand, the N-allylation of amino acid tert-butyl esters proceeded with diastereomeric ratios (d.r.) ≥99:1 and exhibited negligible matched/mismatched differences across substrate combinations [1]. This stereoselectivity level is described in the primary literature as 'unsurpassed' for this reaction class [1].

Iridium Catalysis Asymmetric Amination Diastereoselectivity Chiral Ligand Design

Enantioselective Retention on α-Chymotrypsin Chiral Stationary Phase: Ester Derivatives Show Stereoselective Hydrophobic Interactions

On an HPLC chiral stationary phase based on immobilized α-chymotrypsin, the retention and separation mechanisms for amino acid derivatives are governed by two distinct modes: active-site enzymatic interactions and stereoselective hydrophobic interactions at secondary binding sites. Critically, deactivation of the hydrolytically active site of the enzyme demonstrated that the secondary hydrophobic interaction sites remain stereoselective specifically for ester derivatives of amino acids, but not for free amino acids or other studied solutes [1]. Separation factors (α) ranging from 1.1 to 3.0 were reported for various enantiomeric pairs on this CSP platform [2].

Chiral Chromatography HPLC Method Development Enantiomeric Purity Analysis Immobilized Enzyme Stationary Phases

Enantiomer-Dependent Biological and Synthetic Utility: D-Configuration as Essential Determinant of Target Activity

The D-configuration of alanine, as opposed to the naturally more abundant L-configuration, confers distinct biological properties that are essential for specific therapeutic applications. D-amino acid-containing peptides exhibit enhanced resistance to proteolytic degradation by endogenous mammalian proteases, which are evolved to recognize L-amino acid substrates, thereby extending in vivo half-life and improving bioavailability of peptide-based therapeutics [1]. The D-alanine tert-butyl ester serves as a protected chiral building block for incorporating this non-canonical D-stereocenter into peptaibol antibiotics and related peptidomimetics, where the D-configuration is structurally required for antimicrobial activity against Gram-positive and Gram-negative bacteria [2].

Peptide Synthesis Antibacterial Peptidomimetics Chiral Building Blocks D-Amino Acid Therapeutics

Tert-Butyl Ester as C-Terminal Protecting Group: Base-Labile Cleavage Selectivity Enables Orthogonal Deprotection Strategies

In peptide synthesis, the tert-butyl ester protecting group serves as a C-terminal carboxyl protecting group that is selectively cleaved under acidic conditions (typically TFA) while remaining stable under the basic conditions used for Fmoc deprotection (piperidine). This orthogonality enables sequential peptide chain elongation without premature C-terminal exposure. In contrast, methyl and ethyl esters exhibit significantly different stability profiles—they are more resistant to acidic cleavage but may undergo partial hydrolysis under the basic conditions of Fmoc removal, leading to unwanted side reactions and reduced yield [1]. For D-alanine specifically, the tert-butyl ester protects the C-terminal carboxylic acid, while the hydrochloride salt form protects the N-terminal amine, creating a doubly protected synthon ready for sequential deprotection and coupling [2].

Solid-Phase Peptide Synthesis Protecting Group Strategy Orthogonal Deprotection Fmoc/tBu Chemistry

Validated Application Scenarios for D-Alanine tert-Butyl Ester Hydrochloride in Research and Industrial Workflows


Synthesis of Enantiomerically Pure N-Arylated D-Amino Acid Derivatives via Nickel Catalysis

Researchers performing nickel-catalyzed C-N cross-coupling to synthesize N-aryl D-amino acid derivatives should procure D-alanine tert-butyl ester hydrochloride specifically for its demonstrated ability to suppress base-mediated racemization at the α-stereocenter. The tert-butyl ester's steric bulk provides critical protection of the chiral center during coupling with (hetero)aryl chlorides, bromides, and tosylates, achieving yields of 60-95% with excellent enantioretention [1]. This application leverages the unique racemization-suppression property of the tert-butyl ester that smaller ester groups (methyl, ethyl) cannot provide under identical weakly basic reaction conditions [1].

Ir-Catalyzed Asymmetric N-Allylation for Stereochemically Complex Amine Synthesis

Laboratories conducting iridium-catalyzed asymmetric N-allylation reactions using branched racemic allyl carbonates should select D-alanine tert-butyl ester hydrochloride as the substrate of choice. Under optimized conditions employing BINOL-derived chiral phosphoramidite ligands, this substrate class achieves diastereomeric ratios ≥99:1 with negligible matched/mismatched effects, representing unsurpassed stereoselectivity for this transformation [2]. The tert-butyl ester moiety is integral to the reaction's stereochemical outcome and cannot be substituted with alternative esters without compromising the observed diastereocontrol [2].

Fmoc/tBu Solid-Phase Peptide Synthesis Incorporating Non-Canonical D-Amino Acids

Peptide synthesis facilities and medicinal chemistry laboratories employing Fmoc/tBu orthogonal protection strategy for solid-phase peptide synthesis (SPPS) should procure D-alanine tert-butyl ester hydrochloride as the protected D-alanine building block. The compound provides the C-terminal tert-butyl ester protection stable to piperidine-mediated Fmoc deprotection while remaining labile to TFA for final cleavage, along with the N-terminal hydrochloride salt protecting the amine for subsequent coupling steps [3]. Alternative esters (methyl, ethyl, benzyl) are functionally incompatible with this industry-standard SPPS workflow due to mismatched lability profiles and risk of premature hydrolysis during Fmoc removal [3].

HPLC Enantiomeric Purity Verification Using α-Chymotrypsin Chiral Stationary Phases

Quality control and analytical development laboratories establishing HPLC methods for verifying enantiomeric purity of amino acid derivatives should utilize D-alanine tert-butyl ester hydrochloride as an analytical standard or sample for method development on α-chymotrypsin-based chiral stationary phases. The ester moiety engages stereoselective hydrophobic interactions at secondary binding sites that remain active even after enzymatic active site deactivation, enabling separation factors (α) of 1.1-3.0 under optimized conditions [4]. This chromatographic behavior is distinct from free amino acids, which do not exhibit stereoselective retention on these same secondary sites, providing a reliable analytical handle for enantiomeric purity assessment [4].

Technical Documentation Hub

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